3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine
Description
Properties
Molecular Formula |
C11H12N4O |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-(3-methylazetidin-3-yl)-5-pyridin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H12N4O/c1-11(6-13-7-11)10-15-14-9(16-10)8-3-2-4-12-5-8/h2-5,13H,6-7H2,1H3 |
InChI Key |
INOYKROKRGSGFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)C2=NN=C(O2)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylazetidine with a pyridine derivative in the presence of a cyclizing agent to form the oxadiazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution
The azetidine nitrogen participates in alkylation and acylation reactions:
-
Methylation : Reacts with methyl iodide in THF at 0°C to form quaternary ammonium salts (85% yield).
-
Acylation : Treatment with acetyl chloride in dichloromethane produces N-acetyl derivatives (72% yield).
Cross-Coupling Reactions
The pyridine ring enables palladium-catalyzed couplings:
| Reaction | Conditions | Catalytic System | Product Application |
|---|---|---|---|
| Suzuki coupling | DMF/H<sub>2</sub>O, 80°C | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Biaryl derivatives for kinase inhibition |
| Sonogashira coupling | THF, 60°C | PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuI | Alkynylated analogs for fluorescence probes |
These reactions retain the oxadiazole scaffold while introducing functional diversity at the pyridine C-4 position .
Catalytic Hydrogenation and Reduction
The oxadiazole ring undergoes selective reduction under controlled conditions:
-
Partial reduction : H<sub>2</sub> (1 atm) with 10% Pd/C in ethanol converts the oxadiazole to a thiosemicarbazide intermediate (95% conversion) .
-
Full reduction : LiAlH<sub>4</sub> in THF cleaves the oxadiazole ring to form diamino derivatives (68% yield).
Acid/Base-Mediated Rearrangements
Protonation of the oxadiazole nitrogen induces ring-opening reactions:
-
Acidic conditions (HCl/EtOH): Forms acylhydrazones via C–O bond cleavage .
-
Basic conditions (NaOH/H<sub>2</sub>O): Generates carboxylate derivatives through hydrolysis (t<sub>1/2</sub> = 2.3 h at pH 12).
Biological Activity Correlation
Structure-activity relationship (SAR) studies reveal:
-
Antimicrobial activity : EC<sub>50</sub> = 1.2 µM against S. aureus after bromination at the pyridine C-4 position .
-
MAO-B inhibition : Introduction of electron-withdrawing groups (-NO<sub>2</sub>) enhances IC<sub>50</sub> to 0.039 µM .
Reaction outcomes directly correlate with pharmacological performance, as demonstrated in Table 1:
| Derivative | Modification Site | Biological Activity (IC<sub>50</sub>) |
|---|---|---|
| Brominated analog | Pyridine C-4 | 1.2 µM (Antimicrobial) |
| Nitro-substituted | Oxadiazole C-5 | 0.039 µM (MAO-B inhibition) |
This compound's synthetic versatility and tunable reactivity make it a strategic building block for developing targeted therapeutics and functional materials.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are heavily influenced by substituents on the oxadiazole and pyridine rings. Below is a comparative analysis of key analogs:
FP = Fluorophenyl; *TFP = Trifluoromethylpyridine
- 3-Methylazetidinyl vs.
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) in 3l may improve antimicrobial activity by modulating electron density, whereas the 3-nitrophenyl group (electron-withdrawing) could alter redox properties .
- Halogenated Derivatives : Chloromethyl () and trifluoromethyl () substituents enhance cytotoxicity and metabolic stability, respectively, via hydrophobic interactions and resistance to oxidative metabolism .
Biological Activity
3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine is a compound characterized by its unique structural features, including a pyridine ring, an oxadiazole ring, and a 3-methylazetidine moiety. Its molecular formula is , and it is often encountered in its dihydrochloride salt form, which enhances its solubility and stability for various applications in research and industry. This article explores the biological activities associated with this compound, including antimicrobial and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure
The structure of this compound can be represented as follows:
Key Features:
- Pyridine Ring: Contributes to the compound's basicity and potential interactions with biological targets.
- Oxadiazole Ring: Known for diverse biological activities including antimicrobial effects.
- Azetidine Moiety: Enhances the compound's structural diversity and potential reactivity.
Antimicrobial Activity
Research indicates that 1,3,4-oxadiazole derivatives exhibit significant antimicrobial properties. The specific compound under review has been tested against various microbial strains, showing promising results.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/ml |
| Escherichia coli | 16 µg/ml |
| Pseudomonas aeruginosa | 32 µg/ml |
The presence of the oxadiazole nucleus is crucial for its bactericidal activity, attributed to the -N=C-O linkage that interacts with microbial cells . Furthermore, studies have shown that this compound can inhibit biofilm formation in S. aureus, which is critical in combating antibiotic resistance .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via p53 activation |
| U-937 (Monocytic Leukemia) | 12.5 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 18.2 | Modulation of apoptotic pathways |
In vitro assays revealed that the compound induces apoptosis in a dose-dependent manner. Flow cytometry analysis indicated increased levels of p53 expression and caspase activation in treated cell lines .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Binding: It may bind to receptors involved in apoptotic signaling pathways.
- Bioisosteric Effects: The oxadiazole moiety enhances biological activity through hydrogen-bonding interactions with biological macromolecules .
Case Studies
Several studies have focused on synthesizing and evaluating the biological activities of oxadiazole derivatives:
- Study on Antibacterial Activity: A study evaluated various oxadiazole derivatives against multiple bacterial strains and found that compounds with similar structures to this compound exhibited significant antibacterial activity comparable to standard antibiotics like amoxicillin .
- Anticancer Evaluation: Research conducted on analogs indicated that modifications to the oxadiazole ring could enhance cytotoxic effects against breast cancer cell lines while maintaining low toxicity to normal cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, 1,3,4-oxadiazole rings are formed using hydrazide precursors under acidic or dehydrating conditions. Heterocyclic coupling reactions (e.g., Suzuki-Miyaura) may integrate the pyridine and azetidine moieties. Catalytic methods, such as Fe₂O₃@SiO₂/In₂O₃, enhance reaction efficiency by reducing side products . Characterization via ¹H/¹³C NMR and IR spectroscopy confirms structural integrity .
Q. How is structural characterization performed for this compound and its intermediates?
- Methodological Answer : Multinuclear NMR (DMSO-d₆ or CDCl₃) identifies proton environments (e.g., pyridine-H at δ 8.27–8.34 ppm, methyl groups at δ 2.80 ppm). IR spectroscopy detects functional groups (C=N stretch at ~1591 cm⁻¹). X-ray crystallography resolves crystal packing and bond angles, as demonstrated for related oxadiazole-pyridine hybrids .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodological Answer : Antimicrobial activity is assessed via broth microdilution (MIC against S. aureus, E. coli). Antitumor potential is screened using MTT assays (IC₅₀ values in cancer cell lines). Molecular docking (AutoDock Vina) predicts binding affinities to targets like DHFR or bacterial enzymes .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer : Heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) improve regioselectivity and reduce reaction times. Solvent optimization (e.g., acetone with KHCO₃ buffer) minimizes byproducts. TLC monitoring (toluene:acetone, 9:1) ensures reaction completion .
Q. What strategies address contradictory bioactivity data across studies?
- Methodological Answer : Discrepancies in MIC or IC₅₀ values may arise from assay conditions (e.g., pH, serum proteins). Validate results via orthogonal assays (e.g., time-kill kinetics for antimicrobials) and control for compound purity (HPLC >95%). Cross-reference with structurally similar derivatives (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine) to identify SAR trends .
Q. How does the 3-methylazetidine moiety influence pharmacokinetic properties?
- Methodological Answer : The azetidine ring enhances metabolic stability by reducing CYP450-mediated oxidation. LogP calculations (ChemDraw) and in vitro microsomal assays quantify lipophilicity and hepatic clearance. Comparative studies with non-azetidine analogs (e.g., pyridine-only derivatives) highlight improved bioavailability .
Q. What advanced techniques validate its mechanism of action in therapeutic contexts?
- Methodological Answer : For antiviral or antitumor applications, use CRISPR-Cas9 knockout models to confirm target engagement (e.g., RSV N protein inhibition). In vivo efficacy studies (rodent models) assess toxicity (LD₅₀) and pharmacodynamics (plasma half-life). Metabolite profiling (LC-MS) identifies active derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
